![molecular formula C14H13N3O4 B187899 Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 5633-84-1](/img/structure/B187899.png)
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized using a specific method. In
作用機序
The mechanism of action of Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and Physiological Effects
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. Additionally, it has been found to exhibit antioxidant activity, which can be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of using Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is its potential as a candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to optimize its effectiveness.
将来の方向性
There are several future directions for the research and development of Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One of the primary directions is to further investigate its mechanism of action to optimize its effectiveness as a potential anticancer drug. Additionally, further research can be conducted to explore its potential applications in the treatment of various inflammatory diseases. Another direction for future research is to investigate the potential of this compound as an antioxidant and its potential use in the prevention of oxidative stress-related diseases. Finally, research can be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of the compound with purity greater than 95%. It has potential applications in the field of medicinal chemistry, exhibiting significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. Its mechanism of action is not fully understood, but it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which play a role in inflammation and pain. Its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects makes it an exciting area of research for the future.
合成法
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is synthesized by the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with purity greater than 95%.
科学的研究の応用
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases.
特性
CAS番号 |
5633-84-1 |
|---|---|
製品名 |
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
分子式 |
C14H13N3O4 |
分子量 |
287.27 g/mol |
IUPAC名 |
methyl 5-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-7-5-3-4-6-8(7)17-12(18)9-10(13(17)19)15-16-11(9)14(20)21-2/h3-6,9-10,15H,1-2H3 |
InChIキー |
IIIAVTLDDGZKOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

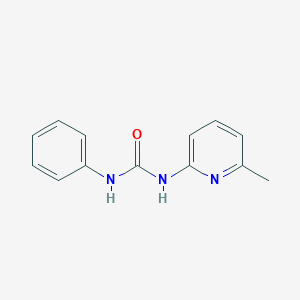
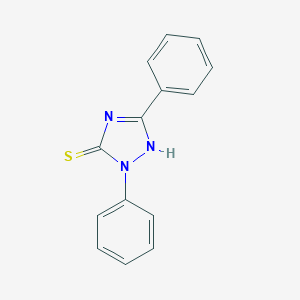
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
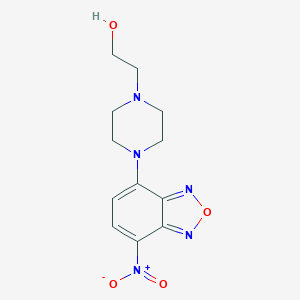
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
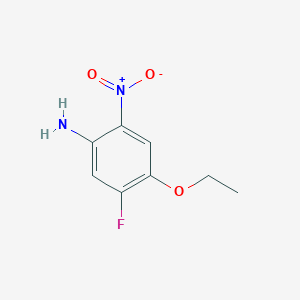
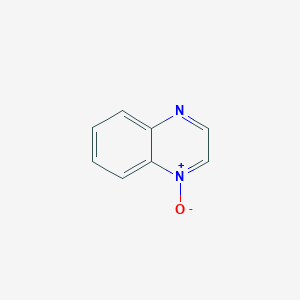
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)